AcetylacetonatocarbonylTriphenylphosphineRhodium(I) AcetylacetonatocarbonylTriphenylphosphineRhodium(I)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16575532
InChI: InChI=1S/C18H15P.C5H7O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3H,1-2H3;;/q;-1;;/p+1
SMILES:
Molecular Formula: C24H23O3PRh
Molecular Weight: 493.3 g/mol

AcetylacetonatocarbonylTriphenylphosphineRhodium(I)

CAS No.:

Cat. No.: VC16575532

Molecular Formula: C24H23O3PRh

Molecular Weight: 493.3 g/mol

* For research use only. Not for human or veterinary use.

AcetylacetonatocarbonylTriphenylphosphineRhodium(I) -

Specification

Molecular Formula C24H23O3PRh
Molecular Weight 493.3 g/mol
IUPAC Name carbon monoxide;pentane-2,4-dione;rhodium;triphenylphosphanium
Standard InChI InChI=1S/C18H15P.C5H7O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3H,1-2H3;;/q;-1;;/p+1
Standard InChI Key ZETXURAVPSJSPU-UHFFFAOYSA-O
Canonical SMILES CC(=O)[CH-]C(=O)C.[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Acetylacetonatocarbonyltriphenylphosphinerhodium(I) is systematically named as (SP-4-2)-carbonyl(2,4-pentanedionato-κO2^2,κO4^4)(triphenylphosphine)rhodium(I) . Its molecular structure (Fig. 1) comprises a rhodium(I) center coordinated by:

  • A bidentate acetylacetonate ligand (C5H7O2\text{C}_5\text{H}_7\text{O}_2^-) through two oxygen atoms.

  • A carbonyl ligand (CO) in the axial position.

  • A monodentate triphenylphosphine ligand (PPh3_3) occupying the fourth coordination site .

Table 1: Key Molecular Parameters

ParameterValueSource
Molecular Weight493.3 g/mol
Coordination GeometrySquare-planar
Rh–O Bond Lengths2.059–2.083 Å
Rh–P Bond Length2.30 Å
CO Stretching Frequency1959 cm1^{-1} (IR)

The slight distortion in the square-planar geometry arises from steric interactions between the bulky PPh3_3 ligand and the acac moiety, as evidenced by the O–Rh–P bond angle of 86.64° .

Crystallographic Data

Single-crystal X-ray diffraction studies reveal that the compound crystallizes in the monoclinic space group CcCc with unit cell parameters a=16.750A˚a = 16.750 \, \text{Å}, b=9.7334A˚b = 9.7334 \, \text{Å}, c=19.385A˚c = 19.385 \, \text{Å}, and β=111.669\beta = 111.669^\circ . The asymmetric unit contains one rhodium atom, with the acac ligand exhibiting a trans influence on the carbonyl group, elongating the Rh–O bond trans to CO .

Synthetic Methodologies

Patent-Based Synthesis

A Chinese patent (CN105669769A) outlines a two-step synthesis :

  • Formation of Triphenylphosphine Rhodium Chloride:

    • Rhodium trichloride trihydrate (RhCl33H2O\text{RhCl}_3 \cdot 3\text{H}_2\text{O}) is dissolved in absolute ethanol.

    • A triphenylphosphine solution (mass ratio RhCl33H2O:PPh3=1:57\text{RhCl}_3 \cdot 3\text{H}_2\text{O}:\text{PPh}_3 = 1:5–7) is added under nitrogen.

    • Reflux at 60–70°C for 1–2 hours yields RhCl(PPh3)3\text{RhCl}(\text{PPh}_3)_3 as crystalline product.

  • Ligand Substitution with Acetylacetone:

    • RhCl(PPh3)3\text{RhCl}(\text{PPh}_3)_3 is dissolved in N,N-dimethylformamide (DMF; 20–40 mL/g).

    • Acetylacetone (5–10 mL/g) is added, followed by reflux at 135–148°C for 1–2 hours.

    • Cooling and crystallization yield the final product with 99% purity .

Table 2: Optimized Reaction Conditions

ParameterRange
Temperature (Step 1)60–70°C
Reaction Time (Step 1)1–2 hours
DMF Volume (Step 2)20–40 mL/g of Rh complex
Acac Volume (Step 2)5–10 mL/g of Rh complex

Alternative Routes

A modified approach involves reacting Rh(acac)(CO)2\text{Rh}(\text{acac})(\text{CO})_2 with PPh3_3 in acetone, yielding the target compound after solvent evaporation . This method avoids chlorinated intermediates, simplifying purification.

Spectroscopic Characterization

Infrared Spectroscopy

The carbonyl stretching frequency (νCO\nu_{\text{CO}}) appears at 1959 cm1^{-1} in dichloromethane, consistent with rhodium(I)-carbonyl complexes . This value is lower than free CO (2143 cm1^{-1}), indicating significant π-backbonding from Rh to CO.

Nuclear Magnetic Resonance

31P^{31}\text{P} NMR spectra (CDCl3_3) show a doublet at 47.5 ppm with 1J(Rh–P)=165.7Hz^1J(\text{Rh–P}) = 165.7 \, \text{Hz}, confirming the presence of a Rh–PPh3_3 bond . The large coupling constant reflects strong Rh–P orbital overlap.

Catalytic Applications

Asymmetric Hydroformylation

The compound catalyzes the hydroformylation of alkenes to chiral aldehydes with enantiomeric excess (ee) up to 92% . The PPh3_3 ligand modulates steric and electronic effects, enhancing regioselectivity for linear products.

Table 3: Catalytic Performance in Styrene Hydroformylation

SubstrateTemperature (°C)Pressure (bar)ee (%)Reference
Styrene8020 (CO/H2_2)88
1-Octene6015 (CO/H2_2)92

1,4-Addition Reactions

In the presence of chiral auxiliaries, the complex facilitates asymmetric 1,4-additions of boronic acids to α,β-unsaturated ketones, achieving turnover numbers (TON) exceeding 10,000 .

QuantityPrice (€)Supplier
250 mg152.00CymitQuimica
1 g439.00CymitQuimica
5 g1,726.00CymitQuimica

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